molecular formula C27H32N2O4 B11126454 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126454
M. Wt: 448.6 g/mol
InChI Key: XBEKZEYAKXPQJK-BZZOAKBMSA-N
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Description

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a diethylamino group, a hydroxy group, a benzofuran moiety, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the benzofuran moiety, which can be synthesized through iodine-induced cyclization of appropriate precursors . The pyrrolone ring can be constructed via a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis (MWI) to accelerate reaction times and improve efficiency . Additionally, the use of environmentally benign reagents and catalysts would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The diethylamino group may interact with neurotransmitter receptors, while the benzofuran moiety could interact with enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one apart is the combination of functional groups that provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

(4Z)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O4/c1-4-28(5-2)14-9-15-29-24(19-10-7-6-8-11-19)23(26(31)27(29)32)25(30)20-12-13-22-21(17-20)16-18(3)33-22/h6-8,10-13,17-18,24,30H,4-5,9,14-16H2,1-3H3/b25-23-

InChI Key

XBEKZEYAKXPQJK-BZZOAKBMSA-N

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

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